

Application Note: High-Purity 4-Chlorobutyric Acid via Vacuum Distillation

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Compound of Interest

Compound Name: 4-Chlorobutyric acid

Cat. No.: B146303

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Chlorobutyric acid (CAS No. 627-00-9) is a versatile chemical intermediate crucial in the synthesis of various pharmaceuticals and agrochemicals.[1] Notably, it serves as a key building block in the production of anticonvulsant medications like Levetiracetam.[2] For applications in drug development, the purity of starting materials is paramount, as impurities can affect the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). Crude **4-chlorobutyric acid** may contain residual starting materials, such as γ -butyrolactone, or byproducts from its synthesis.[2][3][4]

Due to its relatively high boiling point at atmospheric pressure and potential for decomposition at elevated temperatures, vacuum distillation is the preferred method for its purification. This technique lowers the boiling point of the liquid, allowing for efficient separation from less volatile impurities without thermal degradation. This document provides a detailed protocol for the purification of **4-chlorobutyric acid** using laboratory-scale vacuum distillation.

Physicochemical & Distillation Data

Proper execution of vacuum distillation relies on understanding the compound's physical properties. The boiling point of **4-chlorobutyric acid** is highly dependent on the system pressure. The data below has been compiled to guide the selection of appropriate distillation parameters.

Property	Value	Reference(s)
CAS Number	627-00-9	[2][5][6][7]
Molecular Formula	C ₄ H ₇ ClO ₂	[4][6][8][9]
Molecular Weight	122.55 g/mol	[4][5][6][9]
Appearance	Colorless to light yellow liquid	[1]
Density	~1.24 g/mL at 25 °C	[2][5][7][8]
Melting Point	12-16 °C	[2][5][7]
Boiling Point	196 °C @ 22 mmHg (29.3 mbar)	[2][5][7]
	125 °C @ 15 mmHg (20.0 mbar)	
	67-72 °C @ 2.5 Torr (3.3 mbar)	[6]
Refractive Index	n _{20/D} 1.451	[5][7]

Experimental Protocol: Vacuum Distillation

This protocol details the purification of crude **4-chlorobutyric acid**. The primary objective is to separate the desired product from non-volatile impurities and any components with significantly different boiling points.

1. Materials & Apparatus

- Chemicals:
 - Crude **4-Chlorobutyric Acid** (purity >95%)
 - Dry ice and acetone or liquid nitrogen for cold trap
- Apparatus:
 - Two-neck round-bottom flask (distillation pot)

- Heating mantle with magnetic stirrer and stir bar
- Claisen or other suitable distillation head with a thermometer port
- Liebig or Vigreux condenser
- Vacuum-jacketed receiving flask (or standard round-bottom flask)
- Cold trap
- Two-stage vacuum pump
- Manometer (vacuum gauge)
- Glass thermometer or thermocouple
- Keck clips or other joint clamps
- High-vacuum grease

2. Experimental Workflow Diagram

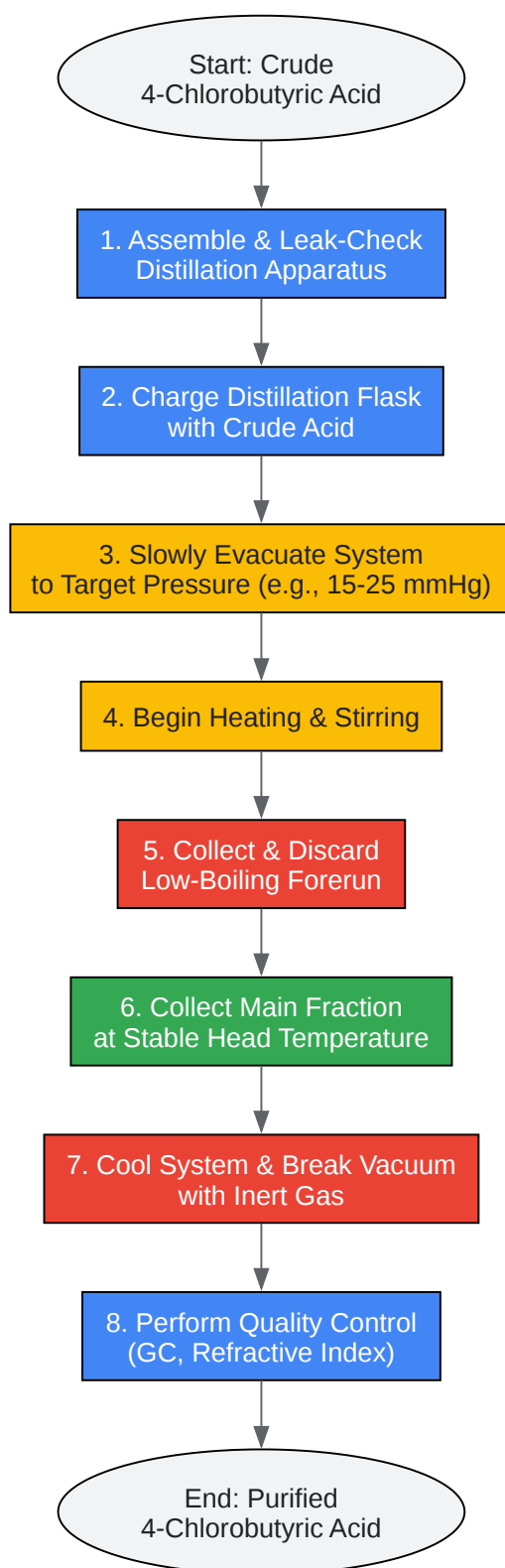


Diagram 1: Workflow for Vacuum Distillation of 4-Chlorobutyric Acid

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Caption: Workflow for the purification of **4-chlorobutyric acid**.

3. Step-by-Step Procedure

- Apparatus Assembly:
 - Assemble the distillation glassware as shown in standard laboratory guides. Ensure all ground glass joints are clean, lightly greased with high-vacuum grease, and secured with Keck clips.
 - Place a magnetic stir bar in the distillation flask.
 - Position the thermometer bulb so that the top of the bulb is level with the bottom of the condenser side-arm to accurately measure the temperature of the vapor entering the condenser.
 - Connect the condenser to a circulating water source (cold water in at the bottom, out at the top).
 - Install a cold trap between the receiving flask and the vacuum pump to protect the pump from corrosive vapors. Fill the trap with a dry ice/acetone slurry or liquid nitrogen.
- Charging the Flask:
 - Weigh the crude **4-chlorobutyric acid** and add it to the distillation flask. Do not fill the flask more than two-thirds full to prevent bumping.
- System Evacuation:
 - Turn on the condenser cooling water.
 - Ensure all connections are sealed and slowly open the system to the vacuum pump.
 - Evacuate the system to the desired pressure (e.g., 15-25 mmHg). A lower pressure will result in a lower boiling temperature.[6] Monitor the pressure using the manometer.
- Distillation:
 - Once the target pressure is stable, begin stirring and gently heat the distillation pot using the heating mantle.

- Increase the temperature gradually. Observe for the initial collection of any low-boiling impurities (forerun). This fraction should be collected in a separate receiving flask and discarded.
- As the temperature rises, the **4-chlorobutyric acid** will begin to distill. Collect the main fraction when the head temperature is stable and consistent with the expected boiling point at the operating pressure (e.g., ~125 °C at 15 mmHg or ~196 °C at 22 mmHg).^[5]
- Maintain a steady distillation rate by carefully controlling the heat input. A rate of 1-2 drops per second is generally appropriate for laboratory scale.
- Shutdown:
 - Once most of the acid has been distilled, or if the temperature begins to rise sharply (indicating the distillation of higher-boiling impurities), stop the distillation by removing the heating mantle.
 - Allow the system to cool completely to room temperature under vacuum.
 - Slowly and carefully break the vacuum by introducing an inert gas (e.g., nitrogen or argon) into the system. Never break the vacuum on a hot system.
 - Turn off the vacuum pump and condenser water. Disassemble the apparatus.

4. Quality Control

- Assess the purity of the collected fraction. The refractive index should be close to the literature value of 1.451 (at 20 °C).^[5]
- Further analysis by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can be performed to quantify purity and confirm the absence of impurities.^[10]

Safety Precautions

4-Chlorobutyric acid is a hazardous substance.^[5] Strict adherence to safety protocols is mandatory.

- Hazard Classification: Corrosive. Causes severe skin burns and eye damage. Harmful if swallowed.[11][12] Water hazard class 3 (highly hazardous to water).[5]
- Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical splash goggles with a face shield.[11]
- Handling: Conduct all operations within a certified chemical fume hood to avoid inhalation of corrosive vapors.[11]
- Spills: In case of a spill, absorb with an inert material (e.g., vermiculite, dry sand) and place in a suitable container for chemical waste disposal.[11]
- First Aid:
 - Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[11]
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[11]
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]
- Disposal: Dispose of all chemical waste according to local, state, and federal regulations.

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